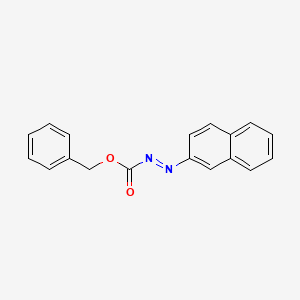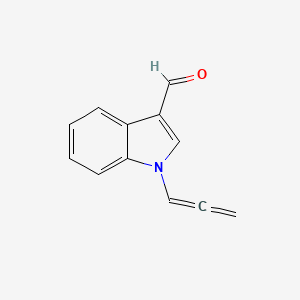
1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde is an organic compound with a unique structure that combines an indole ring with a propadienyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-3-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone at reflux temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propadienyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propadienyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Cyclohexylallene: Shares the propadienyl group but lacks the indole ring.
Indole-3-carbaldehyde: Contains the indole ring and aldehyde group but lacks the propadienyl group.
1-(1,2-Propadienyl)cyclopropanol: Contains the propadienyl group but has a cyclopropanol moiety instead of the indole ring.
Uniqueness: 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde is unique due to the combination of the indole ring, propadienyl group, and aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-9H,1H2 |
InChI Key |
NZZHNRXIMJLWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CN1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


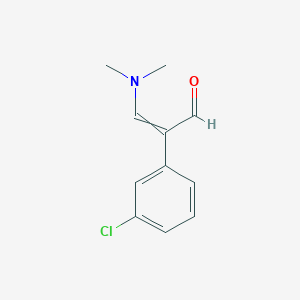
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
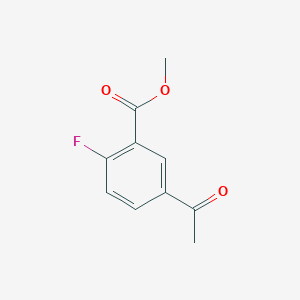
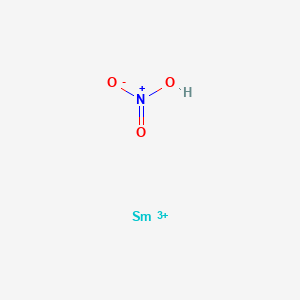

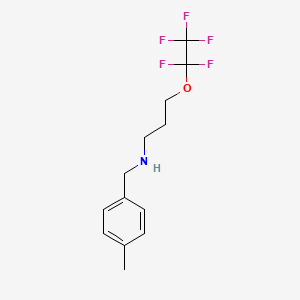
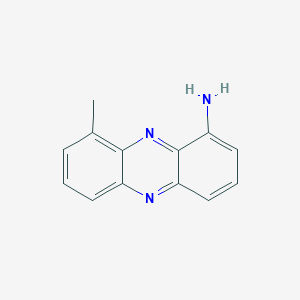
![6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15052188.png)
![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
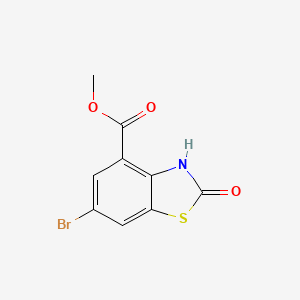
![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
